![molecular formula C15H15ClN2OS B5756683 2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5756683.png)
2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide, commonly known as ACTA, is a novel compound that has gained attention in the scientific community for its potential applications in medical research.
Mechanism of Action
The mechanism of action of ACTA is not fully understood. However, studies have shown that ACTA inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is thought that ACTA may also inhibit the proliferation of cancer cells by blocking the cell cycle.
Biochemical and Physiological Effects:
ACTA has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, ACTA has been shown to have antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the advantages of using ACTA in lab experiments is its high purity and yield. This makes it easier to obtain consistent results. However, one of the limitations of using ACTA is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on ACTA. One area of research is in the development of new cancer treatments based on ACTA. Another area of research is in the development of new anti-inflammatory drugs based on ACTA. Additionally, further studies are needed to fully understand the mechanism of action of ACTA and its potential applications in other areas of medical research.
Conclusion:
In conclusion, ACTA is a promising compound with potential applications in medical research. Its cytotoxic and anti-inflammatory effects make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of ACTA and its potential applications in other areas of medical research.
Synthesis Methods
The synthesis of ACTA involves the reaction of 2-aminophenylthiol with 3-chloro-2-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yield of ACTA.
Scientific Research Applications
ACTA has been shown to have potential applications in medical research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that ACTA has cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy. In addition, ACTA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10-11(16)5-4-7-13(10)18-15(19)9-20-14-8-3-2-6-12(14)17/h2-8H,9,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSUHBWNZZZNRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-aminophenyl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
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